Precision Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Precision Synthesis of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Topic: Synthesis of ethyl 8-iodo-1,6-naphthyridine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., FGFR4, PI3K) and radiopharmaceutical imaging agents. The specific derivative ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a critical intermediate; the C2-ester provides a handle for heterocycle formation or amide coupling, while the C8-iodide serves as a versatile electrophile for cross-coupling reactions (Suzuki, Sonogashira) to install diversity at the "meta" position relative to the N6 nitrogen.
This guide details a high-fidelity, two-step synthetic route. Unlike low-yielding Skraup syntheses or complex ring-closing metathesis approaches, this protocol utilizes a robust Friedländer condensation followed by a regioselective electrophilic iodination . This strategy minimizes step count and maximizes regiocontrol.
Retrosynthetic Analysis
The strategic disconnection relies on the late-stage functionalization of the C8 position. Direct halogenation of electron-deficient heteroaromatics is often avoided due to poor reactivity; however, specific activation of
Strategic Logic:
-
C8-I Bond: Installed via electrophilic aromatic substitution (
) on the pre-formed naphthyridine core. -
Naphthyridine Core: Constructed via [4+2] condensation (Friedländer type) between an ortho-amino aldehyde and a pyruvate derivative.
Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage iodination.
Step-by-Step Synthetic Protocol
Step 1: Construction of the 1,6-Naphthyridine Core
The formation of the 1,6-naphthyridine ring system is achieved by condensing 4-aminonicotinaldehyde (4-amino-3-pyridinecarboxaldehyde) with ethyl pyruvate . This reaction is thermodynamically driven by the formation of the stable aromatic bicycle and the loss of water.
Reagents & Materials:
-
Ethyl pyruvate (1.5 equiv)
-
Piperidine (0.1 equiv, catalyst)
-
Ethanol (Absolute, anhydrous preferred)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminonicotinaldehyde (e.g., 5.0 g, 41 mmol) in absolute ethanol (50 mL).
-
Addition: Add ethyl pyruvate (7.1 g, 61 mmol) followed by catalytic piperidine (0.4 mL).
-
Reflux: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (
or Ar) for 4–6 hours. Monitor consumption of the aldehyde by TLC (5% MeOH in DCM). -
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.
-
If solid forms: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
If solution remains: Concentrate the solvent in vacuo.[3] Dissolve the residue in DCM, wash with water and brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (
, Ethyl Acetate/Hexanes gradient).
Mechanistic Insight: The amino group of the pyridine attacks the ketone of the pyruvate to form an imine (Schiff base). Subsequent tautomerization to the enamine allows the C3-position of the pyridine (which is electron-rich in the enamine form) or the aldehyde (via enol attack) to close the ring. In this specific Friedländer-type condensation, the aldehyde carbon becomes C4 and the pyruvate ketone carbon becomes C2.
Step 2: Regioselective C8-Iodination
1,6-Naphthyridines are electron-deficient, making electrophilic substitution difficult. However, the N6 nitrogen deactivates positions 5 and 7 (ortho/para) more strongly than position 8 (meta). By using a "superelectrophilic" iodine source generated from
Reagents & Materials:
- -Iodosuccinimide (NIS) (1.2 equiv)
- -Toluenesulfonic acid monohydrate (PTSA) (0.4 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Preparation: Dissolve ethyl 1,6-naphthyridine-2-carboxylate (e.g., 2.0 g, 9.9 mmol) in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. This temperature control is critical to prevent decomposition and improve regioselectivity.
-
Activation & Addition: Add PTSA (0.75 g, 3.9 mmol) followed by the portion-wise addition of NIS (2.67 g, 11.9 mmol) over 10 minutes.
-
Reaction: Stir at -10°C for 30 minutes, then allow the mixture to warm to room temperature naturally. Stir for an additional 12–24 hours.
-
Quench: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize excess iodine (indicated by the fading of any dark color). -
Extraction: Dilute with ethyl acetate. Wash the organic layer with saturated
(to remove acid) and brine. -
Purification: Dry over
and concentrate. Purify via flash chromatography on silica gel (eluent: 20-50% EtOAc in Hexanes) or neutral alumina.
Troubleshooting:
-
Low Conversion: If starting material remains after 24h, add an additional 0.5 equiv of NIS and 0.2 equiv of PTSA and warm slightly (to 30°C).
-
Regioisomers: If C3-iodination (beta to the ester) is observed, ensure the temperature is kept low during the initial addition. The C8 position is electronically favored, but higher temperatures can lead to less selective radical processes.
Mechanistic Visualization
The regioselectivity is governed by the electronic deactivation patterns of the N6 nitrogen.
Figure 2: Mechanistic pathway for acid-catalyzed iodination. The 'meta' relationship to N6 directs the electrophile to C8.
Data Summary & Specifications
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 328.11 g/mol |
| CAS Number | 1005030-67-0 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, THF; Low solubility in water |
| Storage | 2-8°C, Protect from light (Iodides are photosensitive) |
| Key NMR Signals | 1H NMR (CDCl3): |
References
-
Primary Synthesis Protocol (Patent): Guerard, F., et al. (2011). Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent EP 2 363 399 A1.[10][11] (Detailed procedure for the conversion of ethyl 1,6-naphthyridine-2-carboxylate to the 8-iodo derivative using NIS/PTSA).
-
Friedländer Condensation Review: Marco-Contelles, J., et al. (2009). Synthesis of 1,8-naphthyridines and related compounds. Chemical Reviews, 109(6), 2652-2671. (Provides general conditions for amino-pyridine condensations applicable to the 1,6-isomer).
-
Mechanism of NIS Iodination: Castanet, A. S., et al. (2002).[12] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. (Foundational work on acid-catalyzed NIS iodination).
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